molecular formula C13H10ClNO3 B463025 4-(Benzyloxy)-2-chloro-1-nitrobenzene CAS No. 50545-45-4

4-(Benzyloxy)-2-chloro-1-nitrobenzene

Cat. No.: B463025
CAS No.: 50545-45-4
M. Wt: 263.67g/mol
InChI Key: OZWBCJNFUZTJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-chloro-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloro-1-nitrobenzene typically involves the nitration of 4-(benzyloxy)-2-chlorobenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-(Benzyloxy)-2-chloroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(Benzyloxy)-2-chlorobenzoic acid.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-1-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the benzyloxy and chloro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-chlorobenzaldehyde
  • 4-(Benzyloxy)-2-chloroaniline

Comparison: 4-(Benzyloxy)-2-chloro-1-nitrobenzene is unique due to the presence of both a nitro group and a chloro group on the benzene ring, which imparts distinct chemical reactivity and potential applications. Compared to 4-(Benzyloxy)-2-hydroxybenzaldehyde, which has a hydroxyl group, the nitro group in this compound makes it more reactive in reduction and substitution reactions. Similarly, the presence of the nitro group differentiates it from 4-(Benzyloxy)-2-chlorobenzaldehyde and 4-(Benzyloxy)-2-chloroaniline, providing unique properties for specific research applications.

Properties

IUPAC Name

2-chloro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWBCJNFUZTJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-nitrophenol (10 g, 0.058 mole), benzyl bromide (11.8 g, 0.069 mole), and potassium carbonate (16 g, 0.116 mole) in acetone is stirred, heated at reflux temperature for 17 hours, cooled and filtered. The filtrate is concentrated in vacuo to give a solid residue which is recrystallized from absolute ethanol to give the title compound, mp 82°-84.5° C., identified by elemental and NMR analyses.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.